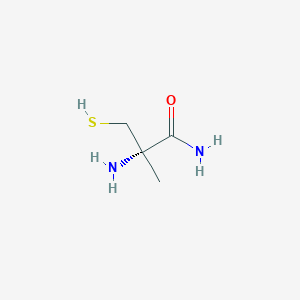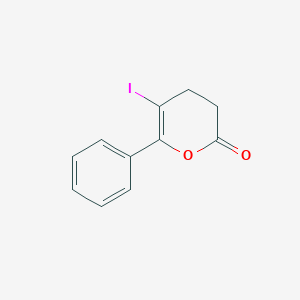
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- is a heterocyclic organic compound It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of ketone compounds in the presence of suitable catalysts such as aluminum-platinum or aluminum-palladium catalysts . Another approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which facilitate the formation of the pyranone ring through cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under mild conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyranones with various functional groups.
Applications De Recherche Scientifique
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s iodine and phenyl groups play a crucial role in its reactivity and binding affinity. It can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the iodine and phenyl groups.
5,6-Dihydro-2H-pyran-2-one: Another pyranone derivative with different substituents, exhibiting distinct chemical and biological properties.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: A hydroxylated pyranone with unique reactivity and applications.
Uniqueness
The presence of iodine and phenyl groups in 2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- imparts unique chemical properties, such as increased electrophilicity and potential for diverse substitution reactions. These features distinguish it from other pyranone derivatives and make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
647033-22-5 |
|---|---|
Formule moléculaire |
C11H9IO2 |
Poids moléculaire |
300.09 g/mol |
Nom IUPAC |
5-iodo-6-phenyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C11H9IO2/c12-9-6-7-10(13)14-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
SDWXOKCKVGIHSN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC(=C1I)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


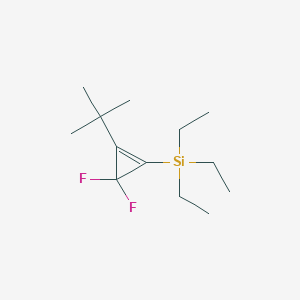
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)

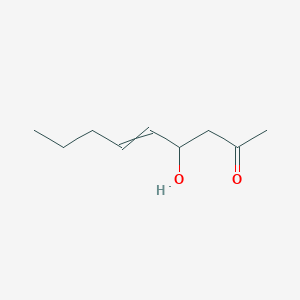
![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)

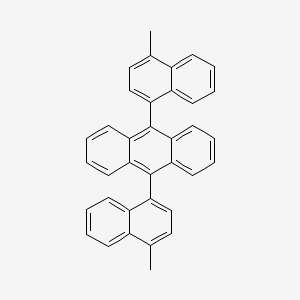
![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)
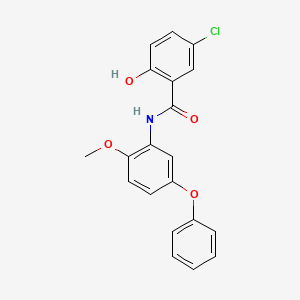
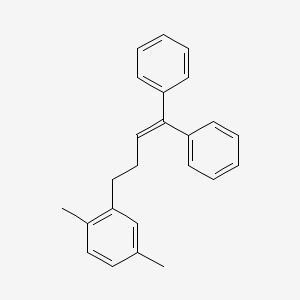
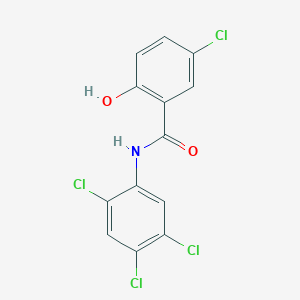
![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)

